4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide is a compound that features a pyrrolidinone ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the benzamide moiety. One common method involves the reaction of 2-oxopyrrolidine with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield hydroxyl derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The pyrrolidinone ring can mimic the structure of certain neurotransmitters, allowing it to bind to receptors in the brain and modulate their activity . This interaction can lead to various pharmacological effects, such as neuroprotection or modulation of cognitive functions.
Comparison with Similar Compounds
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide can be compared to other similar compounds, such as:
Piracetam: A nootropic drug with a similar pyrrolidinone structure but different pharmacological properties.
Phenylpiracetam: A derivative of piracetam with enhanced neuroprotective effects.
Levetiracetam: An anticonvulsant drug with a pyrrolidinone ring, used to treat epilepsy.
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-7-4-12-19(16)15-10-8-13(9-11-15)17(21)18-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXRKONMIGULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.